Cyclobutanecarbonylcarnitine
Description
Cyclobutanecarbonylcarnitine is an acylcarnitine derivative characterized by a cyclobutane ring conjugated to a carbonyl group and linked to carnitine. Acylcarnitines are critical intermediates in fatty acid metabolism, facilitating the transport of acyl groups into mitochondria for β-oxidation. The cyclobutane moiety introduces unique structural features, such as ring strain and steric constraints, which may influence its metabolic processing, stability, and biological activity compared to linear or branched-chain acylcarnitines.
Properties
CAS No. |
51220-40-7 |
|---|---|
Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
(3R)-3-(cyclobutanecarbonyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C12H21NO4/c1-13(2,3)8-10(7-11(14)15)17-12(16)9-5-4-6-9/h9-10H,4-8H2,1-3H3/t10-/m1/s1 |
InChI Key |
AKFOHAJXLDHIEH-SNVBAGLBSA-N |
SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1CCC1 |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)C1CCC1 |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1CCC1 |
Synonyms |
CBCC cyclobutane-carbonyl-carnitine cyclobutanecarbonylcarnitine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Acylcarnitines
Acylcarnitines vary in chain length, branching, and functional groups, which dictate their metabolic pathways and clinical associations. Below is a detailed comparison of Cyclobutanecarbonylcarnitine with structurally or functionally related compounds (see Table 1).
Table 1: Structural and Functional Comparison of this compound with Selected Acylcarnitines
Structural Distinctions
- This compound vs. For example, butyrylcarnitine (C4) is readily metabolized by mitochondrial dehydrogenases, whereas this compound’s rigid structure may require specialized enzymes or pathways .
This compound vs. Cyclobutane-Containing Analogs (e.g., 1-Benzylcyclobutane-1-carboxylic acid):
Unlike synthetic cyclobutane derivatives (e.g., 1-Benzylcyclobutane-1-carboxylic acid), this compound includes a carnitine backbone, enabling mitochondrial import. The benzyl group in the synthetic analog increases hydrophobicity, while the carnitine moiety enhances solubility in biological systems .
Metabolic and Diagnostic Implications
- Enzyme Specificity: this compound’s structure may evade recognition by enzymes that process linear acylcarnitines (e.g., acyl-CoA dehydrogenases), suggesting accumulation in specific metabolic disorders. For instance, C4DC (succinylcarnitine) accumulates in glutaric acidemia due to electron transport chain defects, whereas this compound might indicate a novel enzymatic block .
- Biomarker Potential: While C4-OH (hydroxybutyrylcarnitine) serves as a biomarker for ketotic states, this compound’s detection in plasma or urine could signal disruptions in cyclic fatty acid metabolism or xenobiotic exposure. However, clinical validation is pending .
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